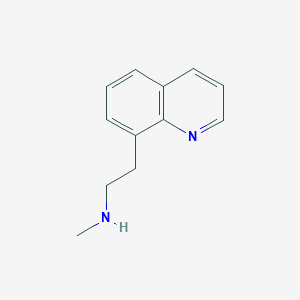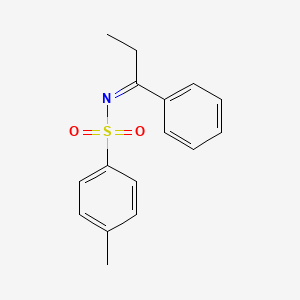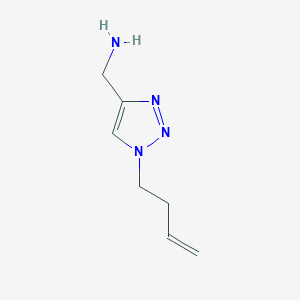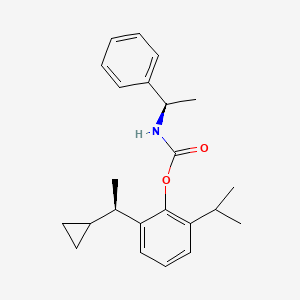
2-((R)-1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structural features, which include a cyclopropylethyl group, an isopropylphenyl group, and a phenylethylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a chloroformate derivative under mild conditions. For instance, the reaction of ®-1-phenylethylamine with 2-(®-1-cyclopropylethyl)-6-isopropylphenyl chloroformate in the presence of a base such as triethylamine can yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamate derivatives .
科学的研究の応用
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
類似化合物との比較
Similar Compounds
Fenoxycarb: A carbamate compound that acts as a juvenile hormone mimic rather than an acetylcholinesterase inhibitor.
Carbaryl: A widely used carbamate insecticide known for its acetylcholinesterase inhibitory activity.
Aldicarb: Another carbamate insecticide with potent acetylcholinesterase inhibitory properties.
Uniqueness
2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl and isopropylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its enantiomeric purity can contribute to its selectivity and potency in biological systems .
特性
分子式 |
C23H29NO2 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
[2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16-,17-/m1/s1 |
InChIキー |
QHJALYUVHVSCRF-IAGOWNOFSA-N |
異性体SMILES |
C[C@H](C1CC1)C2=CC=CC(=C2OC(=O)N[C@H](C)C3=CC=CC=C3)C(C)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


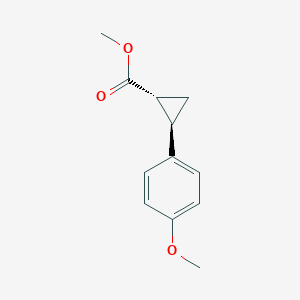
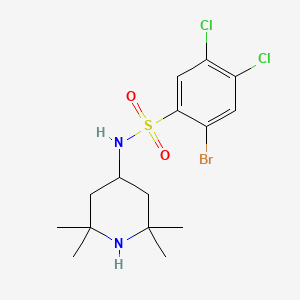
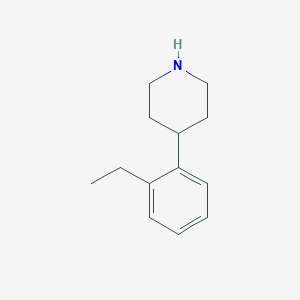

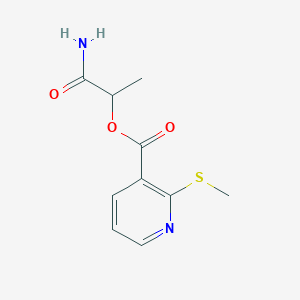
![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)
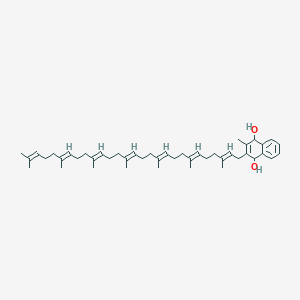
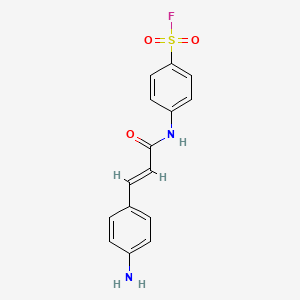
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)
